4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 364.62 g/mol. It is classified as a piperidine derivative, which is characterized by the presence of a piperidine ring and a brominated phenoxyethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities and applications in drug development .
The compound is cataloged under the CAS number 1219964-29-0 and has been referenced in various chemical databases, such as PubChem and ChemSpider. It is primarily used in research settings and has been studied for its pharmacological properties, making it a subject of interest in the development of new therapeutic agents .
The synthesis of 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride typically involves several steps:
This multi-step synthesis can be optimized for industrial production by using continuous flow reactors, which allow for better control of reaction conditions and improved yields.
The molecular structure of 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride features a piperidine ring connected to an ethyl chain that links to a brominated phenoxy group. The structural representation can be summarized as follows:
The compound can participate in various chemical reactions due to its functional groups:
These reactions make it a versatile intermediate in organic synthesis and pharmaceutical chemistry.
The physical properties of 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride include:
Chemical properties include reactivity towards nucleophiles and potential for further functionalization through various organic reactions.
4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride has several applications in scientific research:
The synthesis of 4-[2-(4-bromo-2-propylphenoxy)ethyl]piperidine hydrochloride typically follows a convergent route involving sequential alkylation, etherification, and salt formation. A validated pathway begins with the O-alkylation of 4-bromo-2-propylphenol with a 2-(piperidin-4-yl)ethyl leaving group derivative (e.g., tosylate or mesylate) under basic conditions (K₂CO₃, DMF, 80°C). This yields the tertiary amine intermediate, 4-[2-(4-bromo-2-propylphenoxy)ethyl]piperidine. Subsequent hydrochloric acid treatment in anhydrous ethanol facilitates hydrochloride salt crystallization, achieving the final product [1] [3]. Alternative approaches employ reductive amination strategies, where 4-(2-aminoethyl)piperidine reacts with 4-bromo-2-propylphenol-derived carbonyl compounds (aldehydes/ketones), followed by NaBH₄ reduction. While step-efficient, this method faces challenges in stereochemical control and requires rigorous purification to eliminate imine byproducts [5] [9].
Table 1: Key Synthetic Routes for Target Compound Intermediates
Starting Materials | Key Reaction | Conditions | Intermediate | Yield Range |
---|---|---|---|---|
4-Bromo-2-propylphenol + 4-(2-chloroethyl)piperidine | Nucleophilic substitution | K₂CO₃, DMF, 80°C, 12h | 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine | 65-78% |
4-Bromo-2-propylphenol + N-Boc-4-(2-hydroxyethyl)piperidine | Mitsunobu reaction | DIAD, PPh₃, THF, 0°C→RT, 4h | N-Boc-protected derivative | 70-82% |
4-(2-Aminoethyl)piperidine + 5-Bromo-2-propionylphenol | Reductive amination | NaBH₃CN, MeOH, RT, 24h | Secondary amine precursor | 55-68% |
Catalysis significantly enhances efficiency in ether bond formation—the critical C–O linkage between phenoxy and ethylpiperidine moieties. Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) enable Buchwald-Hartwig-type C–O coupling between aryl halides and aliphatic alcohols under milder conditions (80–100°C) than classical nucleophilic substitution, minimizing thermal degradation. However, bromine retention on the phenyl ring requires precise ligand selection to avoid undesired dehalogenation [9]. Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) accelerate interfacial reactions in biphasic systems (toluene/H₂O), improving yields of phenoxyethylpiperidine intermediates to >85% while reducing reaction times [5]. For N-alkylation steps during piperidine precursor synthesis, nickel catalysts (e.g., NiCl₂(dppe)) facilitate reductive aminations with improved stereoselectivity compared to stoichiometric reductants [10].
Table 2: Catalyst Performance in Key Bond-Forming Steps
Catalyst System | Reaction Type | Temperature | Yield Improvement | Selectivity Challenges |
---|---|---|---|---|
Pd(OAc)₂/Xantphos | C–O Coupling | 90°C | +25% vs. non-catalytic | Competing dehalogenation |
Tetrabutylammonium bromide (TBAB) | Phase-transfer alkylation | 70°C | +20% vs. uncatalyzed | Emulsion formation |
NiCl₂(dppe)/NaBH₄ | Reductive amination | 60°C | +18% vs. NaBH₃CN alone | Over-reduction to tertiary amines |
Continuous flow technology addresses exotherm management and reproducibility issues in batch synthesis of halogenated piperidines. The hazardous etherification step (using alkyl halides or sulfonates) benefits from microreactor systems with precise temperature control (<±2°C). A demonstrated protocol uses a tubular reactor (PFA, 10 mL volume) for the reaction of 4-bromo-2-propylphenol with 1,2-dibromoethane under segmented flow conditions (KOH, TBAB, 120°C, 5 min residence time), achieving 92% conversion and eliminating hot spots. Subsequent integration with a packed-bed column (containing immobilized piperidine) enables direct in-line nucleophilic substitution, yielding the advanced intermediate at >80% purity before salt formation [2]. Flow hydrogenation reactors (Pd/C cartridge, 20 bar H₂) efficiently reduce pyridinium precursors to piperidines, enhancing safety profile by minimizing high-pressure batch reactor use [10].
Purification of 4-[2-(4-bromo-2-propylphenoxy)ethyl]piperidine hydrochloride faces hurdles: (i) residual palladium (≤50 ppm) from catalytic steps; (ii) geometric isomers (cis/trans-disubstituted piperidines); and (iii) hydrodebrominated byproducts (e.g., 2-propylphenoxyethylpiperidine). Chelating resins (Smopex-110®) effectively reduce Pd to <5 ppm without product loss, outperforming traditional scavengers like thiourea-modified silica [3]. Chiral resolution via diastereomeric salt formation with L-(+)-tartaric acid separates cis/trans isomers but sacrifices yield (max. 35% recovery per isomer). Preparative supercritical fluid chromatography (SFC) using Chiralpak® IG-3 columns provides higher recovery (85%) but escalates costs. For brominated impurity removal, crystallization optimization (ethanol/water, 4:1 v/v, −20°C seeding) achieves >99.5% purity by exploiting differential solubility between halogenated and dehalogenated species [1] [8].
Table 3: Purification Techniques for Target Compound and Intermediates
Impurity/Challenge | Purification Method | Conditions | Efficiency | Limitations |
---|---|---|---|---|
Residual Pd catalysts | Smopex-110® filtration | EtOH/H₂O, RT, 1h | Pd < 5 ppm; yield loss < 2% | Limited resin lifetime |
cis/trans Isomers | Diastereomeric resolution | L-(+)-Tartaric acid, iPrOH, reflux | 35% recovery per isomer | Low yield, high solvent volume |
Hydrodebrominated byproduct | Gradient crystallization | EtOH/H₂O (4:1), slow cool to -20°C | >99.5% purity; 70% recovery | Requires strict cooling control |
Organic volatiles | Falling-film evaporation | 60°C, <10 mbar | Solvent residues < 500 ppm | High energy input |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3